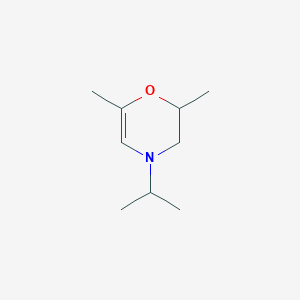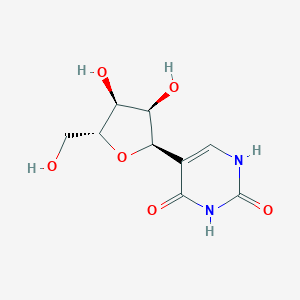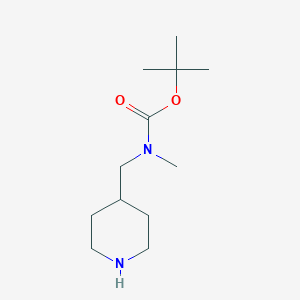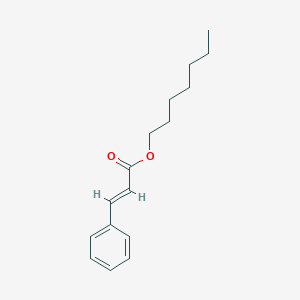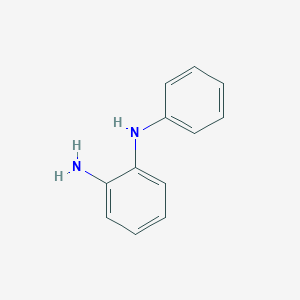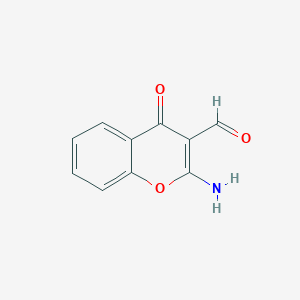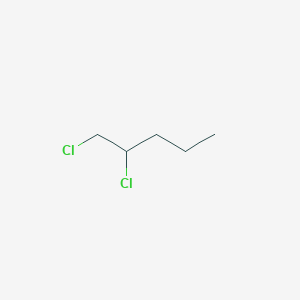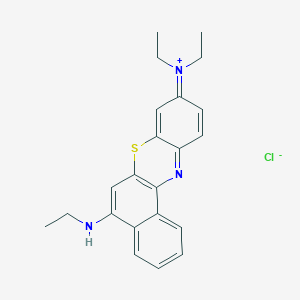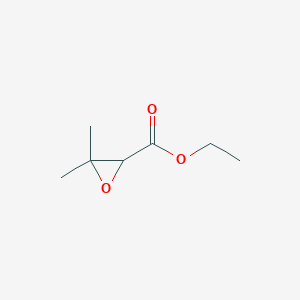
Ethyl 3,3-dimethyloxirane-2-carboxylate
描述
Ethyl 3,3-dimethyloxirane-2-carboxylate, also known as ethyl 3,3-dimethyl-2-oxiranylcarboxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in disease progression.
生化和生理效应
Studies have shown that Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate exhibits various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been shown to modulate various neurotransmitter systems in the brain, including the cholinergic and glutamatergic systems.
实验室实验的优点和局限性
One of the major advantages of Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, it exhibits high stability and can be stored for extended periods without significant degradation. However, its low solubility in water can limit its use in certain applications, and its potential toxicity at high concentrations should be taken into consideration.
未来方向
There are several potential future directions for the study of Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, its use as a building block in the synthesis of novel bioactive compounds and materials is an area of active research. Finally, further studies are needed to fully understand its mechanism of action and potential toxic effects, which will be important for its safe and effective use in various applications.
科学研究应用
Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate has been extensively studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. It has been used as a building block in the synthesis of various natural products and bioactive compounds. Additionally, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
ethyl 3,3-dimethyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-9-6(8)5-7(2,3)10-5/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYMVENNZXMYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288398 | |
| Record name | ethyl 3,3-dimethyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,3-dimethyloxirane-2-carboxylate | |
CAS RN |
5369-63-1 | |
| Record name | NSC55749 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3,3-dimethyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

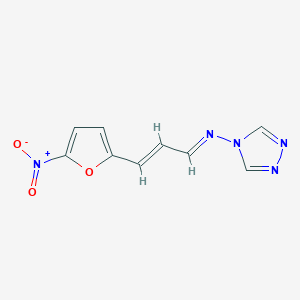
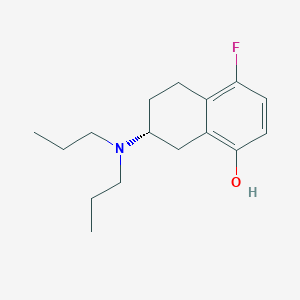
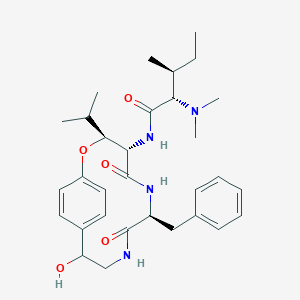
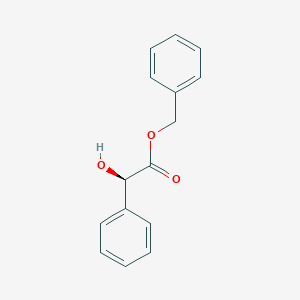
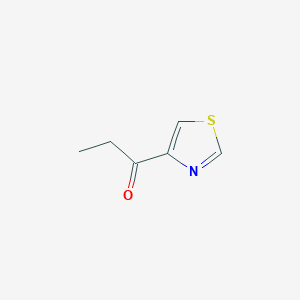
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)
